(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C22H25N7O and its molecular weight is 403.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that thenitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of these enzymes, potentially leading to the observed biological effects.
Biochemical Pathways
Compounds containing theindole nucleus have been found to possess various biological activities and are known to interact with numerous biochemical pathways . These interactions can lead to a variety of downstream effects, contributing to the compound’s overall biological activity.
Pharmacokinetics
It has been suggested that compounds synthesized using similar methods have favorable adme parameters . These properties can impact the compound’s bioavailability, influencing its overall effectiveness as a therapeutic agent.
Result of Action
Compounds containing the1,2,4-triazole moiety have been found to exhibit cytotoxic activities against various tumor cell lines . This suggests that the compound may have potential anticancer effects.
Action Environment
It is known that various internal and external factors can influence the action of similar compounds, including genetics, viruses, drugs, diet, and smoking .
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-16-4-5-19-18(13-16)3-2-10-28(19)22(30)17-8-11-27(12-9-17)20-6-7-21(26-25-20)29-15-23-14-24-29/h4-7,13-15,17H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNOGCREBYNCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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